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Introduction

TCO-PEG3-oxyamine is a versatile, heterobifunctional crosslinker designed for advanced
bioconjugation applications. This reagent incorporates two distinct reactive functionalities: a
trans-cyclooctene (TCO) group and an oxyamine group, separated by a hydrophilic three-unit
polyethylene glycol (PEG3) spacer. This unique architecture enables a dual-pronged approach
to bioconjugation, allowing for the sequential or orthogonal ligation of different biomolecules.

The TCO moiety reacts with exceptional speed and selectivity with tetrazine-functionalized
molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of
bioorthogonal "click chemistry".[1][2] This reaction is characterized by its rapid kinetics and the
absence of a need for cytotoxic catalysts, making it ideal for applications in complex biological
media and live-cell studies.[1][3]

The oxyamine group provides a chemoselective handle for reaction with carbonyl compounds
(aldehydes and ketones) to form a stable oxime linkage.[4] This ligation is highly efficient under
mild acidic to neutral conditions and offers a robust method for conjugating to biomolecules that
have been engineered or chemically modified to contain a carbonyl group.

The integrated PEG3 spacer enhances the solubility of the linker and the resulting bioconjugate
in aqueous buffers, reduces steric hindrance, and can help to minimize aggregation of labeled
biomolecules. These properties make TCO-PEG3-oxyamine an invaluable tool in the
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development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras
(PROTACS), imaging agents, and other complex biomolecular constructs.

Data Presentation
Table 1: Physicochemical Properties of TCO-PEG3-

oxyamine
Property Value Reference(s)
Molecular Formula C19H35N307
Molecular Weight 417.50 g/mol
Purity >90% to =98%
Physical Form Colorless oil
N Soluble in DMSO, DMF, DCM,
Solubility .
THF, acetonitrile
Store at -20°C, protected from
Storage

light and moisture

Table 2: Reaction Kinetics and Conditions for TCO-
Tetrazine Ligation
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Parameter

Value

Conditions Reference(s)

Second-Order Rate
Constant (k)

1-1x10"6 M~is™!

General range

> 800 M—1s1 General

Dipyridal tetrazine and
~2000 M—1s—1

TCO
Reaction pH 6.0-9.0

PBS buffer

Reaction Temperature

Room Temperature or
4°C

Reaction Time

30 minutes - 2 hours

Dependent on
concentration and

reactants

Table 3: Reaction Conditions for Oxime Ligation

Parameter Value Conditions Reference(s)
) Acetate or Phosphate
Reaction pH 45-75
buffer
_ Aniline or its Can accelerate the
Catalyst (optional) o )
derivatives reaction

Reaction Temperature

Room Temperature or
4°C

Reaction Time

2 - 24 hours

Dependent on

reactants and catalyst

Molar Excess of

Aminooxy Reagent

10 - 50 fold

Recommended for

efficient conjugation

Experimental Protocols
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Protocol 1: Two-Step Bioconjugation using TCO-PEG3-
oxyamine

This protocol describes the sequential conjugation of two different molecules (Molecule A and
Molecule B) using TCO-PEG3-oxyamine. In the first step, the oxyamine group of the linker is
reacted with an aldehyde- or ketone-containing molecule (Molecule A). In the second step, the
TCO group of the resulting conjugate is reacted with a tetrazine-functionalized molecule
(Molecule B).

Step 1: Oxime Ligation of TCO-PEG3-oxyamine with an Aldehyde-Containing Molecule
(Molecule A)

Materials:
e TCO-PEG3-oxyamine

» Aldehyde- or ketone-functionalized Molecule A (e.g., a protein with an engineered
formylglycine or an oxidized glycoprotein)

e Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5 or 100 mM Phosphate Buffer, pH 6.5-
7.5

e Anhydrous DMSO or DMF

e Quenching reagent (optional, e.g., acetone)

 Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:

» Reagent Preparation:

o Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-oxyamine in
anhydrous DMSO or DMF.

o Dissolve the aldehyde-functionalized Molecule A in the chosen Reaction Buffer to a final
concentration of 1-5 mg/mL.
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e Conjugation Reaction:

o Add a 10- to 50-fold molar excess of the TCO-PEG3-oxyamine stock solution to the
solution of Molecule A.

o Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For
temperature-sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.

o The reaction progress can be monitored by analytical techniques such as LC-MS to
observe the formation of the desired conjugate.

e Quenching (Optional):

o To consume any unreacted TCO-PEG3-oxyamine, a small amount of a simple aldehyde
(e.g., acetone) can be added and incubated for an additional 30 minutes.

o Purification:

o Purify the TCO-PEG3-oxyamine-Molecule A conjugate from excess linker and quenching
reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against
a suitable buffer (e.g., PBS, pH 7.4).

e Characterization and Storage:

o Characterize the purified conjugate by mass spectrometry to confirm the successful
ligation.

o Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Step 2: TCO-Tetrazine Ligation of the Purified Conjugate with a Tetrazine-Functionalized
Molecule (Molecule B)

Materials:

» Purified TCO-PEG3-oxyamine-Molecule A conjugate from Step 1

o Tetrazine-functionalized Molecule B (e.g., a tetrazine-labeled antibody or fluorescent probe)
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o Reaction Buffer: PBS, pH 7.4

e Anhydrous DMSO or DMF

 Purification system (e.g., SEC-HPLC)

Procedure:

» Reagent Preparation:

o Dissolve the tetrazine-functionalized Molecule B in anhydrous DMSO or DMF to prepare a
stock solution (e.g., 10 mM).

o Ensure the purified TCO-PEG3-oxyamine-Molecule A conjugate is in the appropriate
reaction buffer (PBS, pH 7.4).

e Conjugation Reaction:

o Add a 1.1- to 2-fold molar excess of the tetrazine-functionalized Molecule B to the solution
of the TCO-PEG3-oxyamine-Molecule A conjugate.

o Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction
progress can often be visually monitored by the disappearance of the characteristic
pink/red color of the tetrazine.

e Purification:

o Purify the final bioconjugate (Molecule A-TCO-PEG3-oxyamine-Molecule B) from any
unreacted components using SEC-HPLC.

o Characterization and Storage:

o Characterize the final conjugate using techniques such as SDS-PAGE (for proteins, to
observe a band shift), mass spectrometry, and functional assays.

o Store the final conjugate under appropriate conditions for the specific biomolecules
involved.
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Caption: Experimental workflow for a two-step bioconjugation using TCO-PEG3-oxyamine.

Application Example: Targeting the KRAS Signaling
Pathway with a PROTAC

Bioconjugates synthesized using TCO-PEG3-oxyamine can be employed as PROTACs to
induce the degradation of specific target proteins. For example, a PROTAC targeting the
oncogenic KRAS G12C mutant can be constructed by linking a KRAS G12C binding ligand to
an E3 ubiquitin ligase ligand (e.g., for VHL or Cereblon) via the TCO-PEG3-oxyamine linker.
This PROTAC facilitates the formation of a ternary complex between KRAS G12C and the E3
ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C,
thereby inhibiting downstream oncogenic signaling.
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Caption: Mechanism of a PROTAC targeting KRAS G12C for proteasomal degradation.
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Application Example: EGFR-Targeted Antibody-Drug
Conjugate (ADC)

An antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is often
overexpressed in various cancers, can be conjugated to a potent cytotoxic drug using TCO-
PEG3-oxyamine. For instance, an EGFR-targeting antibody can be functionalized with a
tetrazine, and a cytotoxic drug can be modified with an aldehyde. TCO-PEG3-oxyamine can
then link these two components. The resulting ADC would selectively bind to EGFR-expressing

cancer cells, be internalized, and release the cytotoxic payload, leading to targeted cell death
while minimizing systemic toxicity.
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Caption: Mechanism of an EGFR-targeted ADC leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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